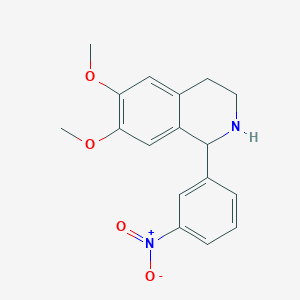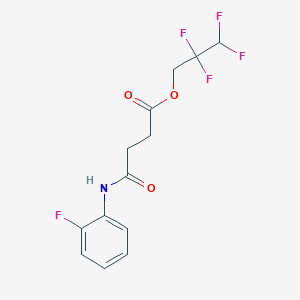
6,7-Dimethoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a nitrophenyl group at the 1 position, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the condensation of 3-nitrobenzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under acidic conditions. This reaction is followed by reduction and cyclization steps to form the final product. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid and reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
6,7-Dimethoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the nitrophenyl group, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6 and 7 positions also contributes to its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and reactivity patterns, making it a valuable compound for research and development.
Properties
CAS No. |
96315-85-4 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-9-11-6-7-18-17(14(11)10-16(15)23-2)12-4-3-5-13(8-12)19(20)21/h3-5,8-10,17-18H,6-7H2,1-2H3 |
InChI Key |
GGNIBPFRNLQZGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1E)-3-{(2E)-2-[(4,5-dibromofuran-2-yl)methylidene]hydrazinyl}-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104263.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-6-iodopyridin-2-amine](/img/structure/B11104276.png)
![2-[6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzothiazol-2-ylsulfanyl]-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B11104278.png)

![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11104297.png)
![2-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl}phenol](/img/structure/B11104298.png)
![1-(4-Methoxyphenyl)-5-oxo-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]pyrrolidine-3-carbohydrazide](/img/structure/B11104306.png)

![2-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11104316.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104321.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11104322.png)
![[(2-phenyl-1H-indene-1,3(2H)-diylidene)bis(nitrilooxy)]bis[(4-chlorophenyl)methanone]](/img/structure/B11104327.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11104333.png)
![N-(4-Fluorophenyl)-3-[(veratrylcarbonyl)hydrazono]butyramide](/img/structure/B11104334.png)
